N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. It is classified as a thioamide and features a dichlorophenyl group, which is known for its biological activity. This compound is notable for its structural complexity and potential applications in pharmacology.
This compound falls under the category of organofluorine compounds due to the presence of fluorinated groups, which enhance its biological activity. It is also classified as a thioamide due to the presence of a sulfur atom in the amide linkage, which is critical for its reactivity and interaction with biological targets .
The synthesis of N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide involves multiple steps that typically include the formation of the thioamide linkage and the introduction of the dichlorophenyl group.
Technical Details:
The molecular formula for N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is .
Data:
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
NYYBEAUYOBTDDI-UHFFFAOYSA-N
.The structure features a dichlorophenyl group attached to a thioacetamide moiety, which is linked to a complex cyclopenta[d]pyrimidine structure.
N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions typical of thioamides and amides:
The mechanism of action for N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide primarily involves its interaction with specific biological targets:
The compound's reactivity is influenced by its functional groups:
Relevant analyses indicate that modifications to these groups can significantly alter biological activity and solubility characteristics .
N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has several promising applications:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5